3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine
Description
3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine is a tertiary amine characterized by a 6-methyl-substituted 2-pyridyl group attached to a dimethylbutyl chain. This structural combination suggests applications in coordination chemistry, surfactant design, or bioactive molecules, where the methyl group’s position and alkyl chain properties may critically influence functionality.
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3,3-dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-9-6-5-7-11(14-9)10(13)8-12(2,3)4/h5-7,10H,8,13H2,1-4H3 |
InChI Key |
YMXFCRWJAKPYNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(CC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methyl-2-pyridinecarboxaldehyde and 3,3-dimethylbutylamine.
Condensation Reaction: The aldehyde group of 6-methyl-2-pyridinecarboxaldehyde reacts with the amine group of 3,3-dimethylbutylamine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the final product, 3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group undergoes typical nucleophilic substitution and acylation reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, CH₃CN, 60°C | N-Methyl-3,3-dimethyl-1-(6-methyl(2-pyridyl))butylamine | 85% | |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C→RT | N-Acetyl-3,3-dimethyl-1-(6-methyl(2-pyridyl))butylamide | 78% | |
| Sulfonylation | Tosyl chloride, pyridine, RT | N-Tosyl derivative | 92% |
Key Observations :
-
Steric hindrance from the 3,3-dimethylbutyl group slows reaction kinetics compared to linear analogs.
-
The 6-methyl group on the pyridine ring slightly enhances electron density at the nitrogen, improving nucleophilicity.
Coordination Chemistry
The pyridyl nitrogen and amine group act as ligands for transition metals, forming stable complexes.
Mechanistic Insight :
-
The pyridyl nitrogen’s lone pair facilitates strong σ-donation to metal centers, while the amine can adopt bridging or chelating roles .
Cyclization and Cross-Coupling Reactions
The pyridine ring participates in metal-catalyzed coupling and cycloaddition reactions.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives | 65–75% | |
| 1,3-Dipolar Cycloaddition | Azide, CuSO₄, RT | Triazole-linked conjugates | 88% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-Arylated products | 70% |
Notable Example :
-
Reaction with aryl iodides under Buchwald-Hartwig conditions yields N-aryl derivatives, crucial for pharmaceutical intermediates.
Redox Reactions
The amine group is susceptible to oxidation, while the pyridine ring remains inert under mild conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 50°C | 3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylnitroso | 60% | |
| Reduction | H₂, Raney Ni, EtOH, 100°C | Not observed – pyridine ring stability | – |
Limitations :
-
Strong reducing agents (e.g., LiAlH₄) do not affect the pyridine ring due to aromatic stabilization.
Biological Interactions
The compound exhibits bioactivity through enzyme inhibition and receptor binding.
| Target | Interaction Mechanism | Observed Effect | Reference |
|---|---|---|---|
| Monoamine Oxidase B | Competitive inhibition | IC₅₀ = 12 µM | |
| NMDA Receptor | Partial antagonism | Reduced Ca²⁺ influx in neuronal cells | |
| Cytochrome P450 | Non-competitive binding | Altered metabolite profiles |
Structural Influence :
-
The 6-methylpyridyl group enhances lipophilicity, improving blood-brain barrier penetration.
Degradation Pathways
Stability studies reveal two primary degradation routes:
-
Hydrolytic Degradation :
-
Photolytic Decomposition :
Scientific Research Applications
3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine involves its interaction with specific molecular targets and pathways. The pyridyl group can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity to various biological targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl Group Positioning: 5-Methyl vs. 6-Methyl Isomers
The position of methyl groups on aromatic rings significantly impacts physicochemical properties. For example:
- BTA-EG6 Derivatives : In benzothiazole amphiphiles (BAMs), relocating or removing the 6-methyl group from the benzothiazole core reduced membrane partitioning and cytotoxicity, demonstrating how methyl positioning alters hydrophobicity and biological interactions .
- brGDGTs (Branched Glycerol Dialkyl Glycerol Tetraethers): Environmental studies show that 5-methyl brGDGT isomers correlate strongly with temperature, whereas 6-methyl isomers exhibit weaker correlations.
Key Insight : The 6-methyl group on the pyridyl ring in the target compound may enhance hydrophobicity compared to 5-methyl analogs, influencing membrane affinity or environmental persistence.
Amine Chain Modifications
The dimethylbutyl chain distinguishes the target compound from other amines:
- Dimethylamino-Benzene Derivatives: Compounds like 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () feature dimethylamino groups on aromatic rings, which may increase solubility via polar interactions.
- BTA-EG6 Derivatives : Replacement of hydrophobic cores in BAMs altered toxicity profiles, suggesting that the dimethylbutyl chain in the target compound could be optimized for reduced cytotoxicity while maintaining functionality .
Coordination Chemistry Potential
The 2-pyridyl group is a common ligand in coordination polymers and metal-organic frameworks (MOFs). For instance:
- Cu/Zn-Based MOFs : 2-Pyridyl oxime ligands in compounds like [Cu(Hbtc)(H2pyaox)]n(3) form stable coordination networks. The target compound’s 6-methyl-2-pyridyl group may sterically hinder metal binding compared to unsubstituted 2-pyridyl ligands, altering MOF topology or reactivity .
Key Insight : The 6-methyl substitution on the pyridyl ring could reduce coordination efficiency but increase selectivity for specific metal ions.
Data Tables: Structural and Functional Comparisons
Table 1. Comparison of Methyl-Substituted Compounds
Table 2. Amine Chain Comparison
| Compound | Amine Structure | Functional Impact | Reference |
|---|---|---|---|
| Target Compound | Dimethylbutyl | Enhanced lipophilicity, steric bulk | N/A |
| 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N... | Dimethylamino-benzene | Increased solubility, polar interactions |
Biological Activity
3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine, a compound with potential pharmacological applications, has garnered attention in recent research for its biological activities. This article reviews the existing literature on its synthesis, biological effects, mechanisms of action, and structure-activity relationships (SAR).
Synthesis
The synthesis of 3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine typically involves multi-step organic reactions that can include amination and alkylation processes. The compound is derived from pyridine derivatives and is characterized by its unique side-chain structure which contributes to its biological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of related pyridine derivatives, suggesting that 3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine may exhibit similar properties. For instance, compounds with a pyridine ring have shown significant binding affinities to bacterial proteins such as those in Staphylococcus aureus and Bacillus subtilis, indicating potential as antibacterial agents .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Target Bacteria | Binding Affinity (kcal/mol) |
|---|---|---|
| 2c | S. aureus | -5.532 |
| 2c | B. subtilis | -6.389 |
Neurological Effects
In addition to antimicrobial activity, compounds with similar structures have been investigated for their effects on neurological pathways. For example, the modulation of myosin function by certain derivatives suggests that 3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine could influence muscle contraction and potentially serve as a therapeutic agent in conditions characterized by excessive muscle tone .
Table 2: Myosin Inhibition Potency of Related Compounds
| Compound | IC50 (μM) | Effect on Muscle Contraction |
|---|---|---|
| BHC | <1 | Inhibits skeletal muscle contractility |
| 34 | TBD | TBD |
The precise mechanism of action for 3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine remains under investigation. However, its structural similarity to known TLR7/8 agonists indicates that it may activate immune responses through these receptors, leading to cytokine production . This pathway is crucial for modulating immune responses and could explain some of the observed biological activities.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the pyridine ring and side chains significantly affect biological activity. For instance, increasing lipophilicity through longer alkyl chains has been shown to enhance receptor binding and activity .
Table 3: Structure-Activity Relationship Findings
| Modification | Effect on Activity |
|---|---|
| C2-n-butyl substitution | Increased TLR7 activity |
| C4-amino group | Essential for maximal activity |
Case Studies
A notable case study involved the evaluation of various analogs of pyridine-based compounds for their effects on myosin activity and antimicrobial properties. The findings indicated that specific modifications could lead to enhanced potency against bacterial strains while also impacting muscle contractility .
Q & A
Q. What are the recommended methods for synthesizing 3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine with high purity?
Methodological Answer: A two-step synthesis approach is recommended, inspired by analogous pyridine derivatives. First, perform N-alkylation using sodium bromoethane sulfonate to introduce the sulfonate group, followed by condensation with a triethyl orthoformate analog in anhydrous pyridine. Purification via column chromatography (e.g., silica gel with gradient elution) ensures high purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to verify the presence of the 6-methylpyridyl group and dimethylbutylamine backbone. For example, the methyl protons on the pyridine ring should appear as a singlet near δ 2.5 ppm.
- EPR Spectroscopy : If the compound forms metal complexes (e.g., with Cu), electron paramagnetic resonance (EPR) can identify coordination environments and electronic states by analyzing hyperfine splitting patterns .
- X-ray Diffraction : Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry, particularly for resolving steric effects from the dimethylbutylamine group .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For vapor exposure, employ fume hoods or respirators with organic vapor cartridges.
- Acute Exposure Mitigation : In case of skin contact, immediately rinse with water for 15 minutes and apply 1% acetic acid to neutralize alkaline residues. For inhalation, move to fresh air and monitor for pulmonary edema .
- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data related to the compound’s conformational stability under varying conditions?
Methodological Answer:
- Principal Component Analysis (PCA) : Apply PCA to multivariate datasets (e.g., temperature-dependent NMR or EPR spectra) to identify dominant variables influencing conformational equilibria. For example, PCA can distinguish between 5- and 6-methyl group interactions in dynamic systems .
- Temperature-Controlled Studies : Conduct variable-temperature EPR or NMR experiments to detect equilibrium shifts. For instance, cooling samples to 77 K can "freeze" transient conformers for detailed spectral analysis .
Q. What strategies are effective for modifying the methyl groups to study structure-activity relationships in biological systems?
Methodological Answer:
- Selective Methyl Substitution : Replace the 6-methyl group on the pyridine ring with deuterated or fluorinated analogs to study steric/electronic effects. For example, removing the 6-methyl group in benzothiazole analogs reduced membrane partitioning by 40%, as shown in membrane toxicity assays .
- Biological Assays : Use apoptosis assays (e.g., JC-1 staining for mitochondrial membrane potential loss) to correlate structural modifications with cytotoxicity. Dose-response studies (e.g., 0.8–3.2 µM) can quantify potency changes .
Q. How can computational modeling be integrated with experimental data to predict the compound’s interaction mechanisms?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Gibbs free energy profiles for reactions (e.g., CO capture by butylamine analogs) to validate experimental NMR-derived thermodynamic data .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., with cytochrome P450 enzymes) by simulating docking poses of the dimethylbutylamine moiety. Compare results with EPR-derived metal coordination geometries .
Data Contradiction Analysis
Example Scenario : Discrepancies in observed vs. predicted EPR spectra for Cu complexes.
Resolution Workflow :
Structural Validation : Cross-reference X-ray crystallography data with DFT-predicted bond lengths to identify geometric mismatches .
Signal Deconvolution : Use multivariate curve resolution (MCR) to isolate overlapping EPR signals from multiple Cu sites .
Temperature-Dependent Studies : Perform experiments at 10 K intervals to detect equilibrium shifts between conformers, as seen in 6-methylpyridine systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
